![molecular formula C10H19NO B14288927 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane CAS No. 116230-17-2](/img/structure/B14288927.png)
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropyl)-2-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves a diene and a dienophile to form a cyclohexene ring, which can then be further modified to introduce the nitrogen atom and the methoxypropyl group . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can yield alkanes or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The methoxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A bicyclic hydrocarbon with a similar structure but without the nitrogen atom.
Bicyclo[3.1.1]heptane: Another bicyclic compound with different ring sizes and functional groups.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic compound with two nitrogen atoms and different applications.
Uniqueness
2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of a nitrogen atom and a methoxypropyl group within a bicyclic structure. This combination provides distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
116230-17-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H19NO/c1-12-6-2-5-11-8-9-3-4-10(11)7-9/h9-10H,2-8H2,1H3 |
InChI Key |
BOAUBSXLAROPQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
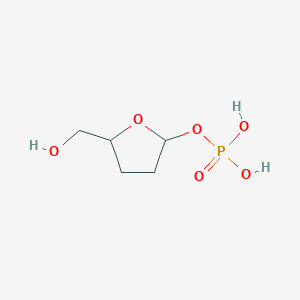
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
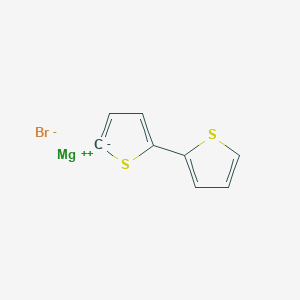
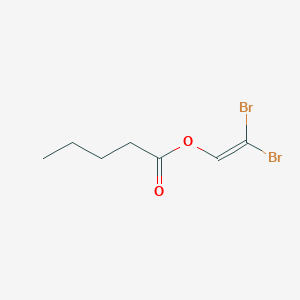
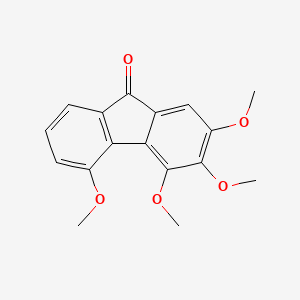
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
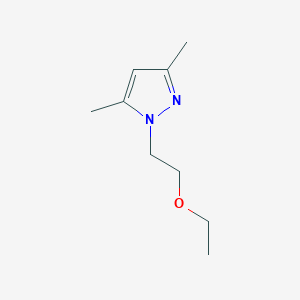
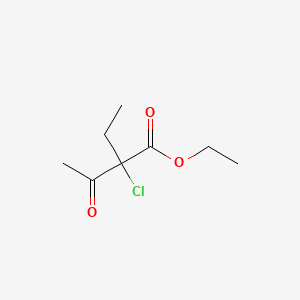
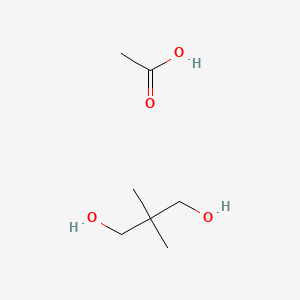


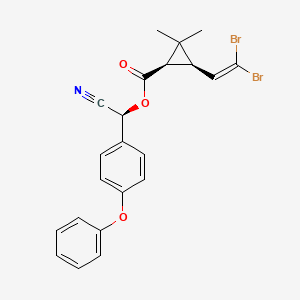
![1-[(Methanesulfonyl)oxy]pyridin-1-ium](/img/structure/B14288940.png)
